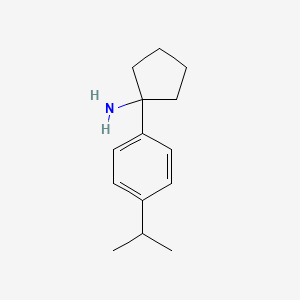
1-(4-Isopropylphenyl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound features a cyclopentane ring substituted with an amine group and a 4-isopropylphenyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the compound is often produced in bulk through custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isopropylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, amines, and aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropylphenyl)cyclopentan-1-amine involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring retains its stability while undergoing substitution . This mechanism is crucial for its reactivity and applications in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanones: These compounds share the cyclopentane ring structure and are used in similar chemical reactions and applications.
Aromatic Amines: Compounds like aniline and its derivatives have similar amine functional groups and undergo comparable reactions.
Uniqueness
1-(4-Isopropylphenyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopentane ring with an isopropylphenyl group makes it valuable in specialized chemical syntheses and industrial applications.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3 |
Clave InChI |
AAEMVHGXRFFRFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2(CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


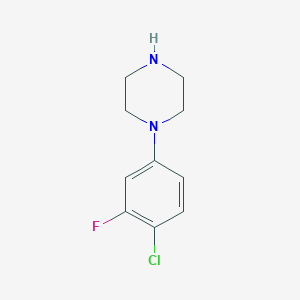
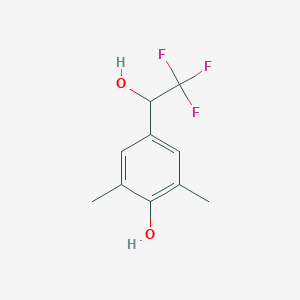

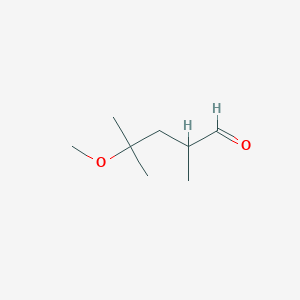
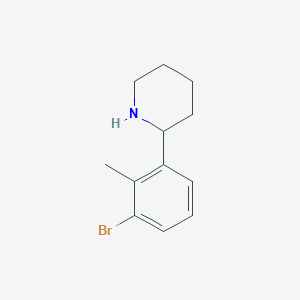
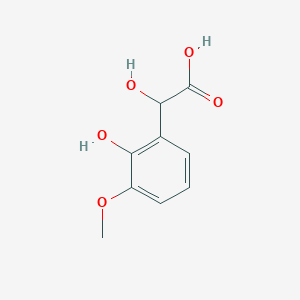
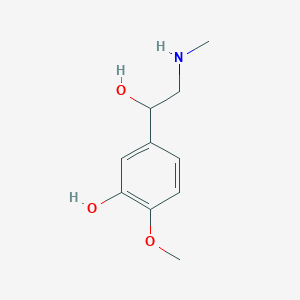
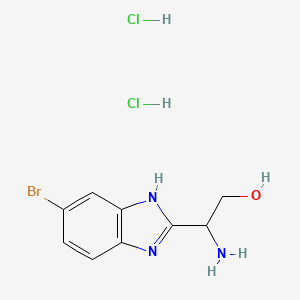
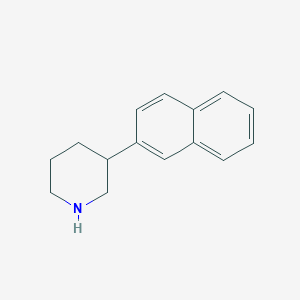
aminehydrochloride](/img/structure/B13600498.png)
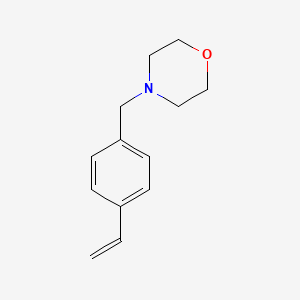
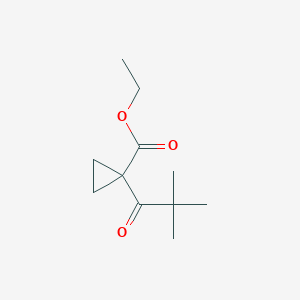
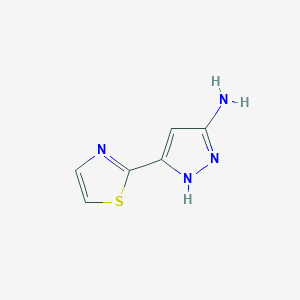
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
